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Compound of Interest

Compound Name: 3-Ethylpentanenitrile

Cat. No.: B8800664 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Ethylpentanenitrile, a branched aliphatic nitrile, represents a versatile chemical entity with

potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a

central quaternary carbon and a reactive nitrile group, offers a unique scaffold for the

development of novel molecular architectures. This guide provides a comprehensive overview

of its physicochemical properties, spectroscopic signature, synthesis, reactivity, and potential

applications, with a particular focus on its relevance to drug discovery and development. While

experimental data for this specific molecule is sparse in publicly accessible literature, this guide

synthesizes available information and provides expert-based predictions to serve as a valuable

resource for researchers.

Part 1: Physicochemical and Spectroscopic
Properties
The fundamental properties of 3-Ethylpentanenitrile are summarized below. It is important to

note that while some data is derived from computational models, these values provide a strong

foundation for experimental design.

Physicochemical Properties
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Property Value Source

CAS Number 5631-83-4 [1]

Molecular Formula C₇H₁₃N [1]

Molecular Weight 111.18 g/mol [1]

IUPAC Name 3-ethylpentanenitrile [1]

Synonyms 1-cyano-2-ethylbutane [1]

Boiling Point ~160-170 °C (Predicted)

Density ~0.8 g/cm³ (Predicted)

Solubility

Soluble in common organic

solvents (e.g., ethanol, diethyl

ether, acetone); sparingly

soluble in water.

XLogP3-AA 2.3 [1]

Predicted values are based on trends observed for aliphatic nitriles of similar molecular weight.

Spectroscopic Characterization
While publicly available spectra for 3-Ethylpentanenitrile are limited, its spectroscopic

characteristics can be reliably predicted. These predictions are crucial for reaction monitoring

and product confirmation.

The proton NMR spectrum is expected to be relatively simple, with signals corresponding to the

ethyl and cyanomethyl groups.

δ ~2.3 ppm (t, 2H): Methylene protons (CH₂) alpha to the nitrile group. The triplet arises from

coupling to the adjacent methine proton.

δ ~1.6-1.7 ppm (m, 1H): The methine proton (CH) at the 3-position. This will be a complex

multiplet due to coupling with the surrounding methylene protons.

δ ~1.4-1.5 ppm (m, 4H): The four methylene protons (CH₂) of the two ethyl groups.
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δ ~0.9 ppm (t, 6H): The six methyl protons (CH₃) of the two ethyl groups, appearing as a

triplet.

The carbon NMR spectrum will provide a clear signature of the carbon skeleton.

δ ~120 ppm: Nitrile carbon (C≡N).

δ ~40 ppm: Methine carbon (C-3).

δ ~25-30 ppm: Methylene carbons of the ethyl groups and the cyanomethyl group.

δ ~10-15 ppm: Methyl carbons of the ethyl groups.

The IR spectrum is characterized by a strong, sharp absorption band for the nitrile group.[1]

~2245 cm⁻¹: C≡N stretching vibration. This is a highly characteristic peak.

2850-2960 cm⁻¹: C-H stretching vibrations of the alkyl groups.

~1465 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations.

Electron ionization mass spectrometry is expected to show fragmentation patterns typical of

branched alkanes.[1]

m/z = 111: Molecular ion peak [M]⁺.

m/z = 82: Loss of an ethyl radical (•CH₂CH₃).

m/z = 70: Loss of a propyl radical (•CH₂CH₂CH₃).

m/z = 54: Further fragmentation.

m/z = 41: [CH₂CN]⁺ fragment.

Part 2: Synthesis and Reactivity
Synthesis of 3-Ethylpentanenitrile
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The most direct and industrially scalable synthesis of 3-Ethylpentanenitrile is through the

nucleophilic substitution of a suitable alkyl halide with a cyanide salt. The reaction of 2-

ethylbutyl bromide with sodium cyanide is a prime example of this transformation.

2-Ethylbutyl Bromide

3-Ethylpentanenitrile

NaCN, DMSO

Sodium Cyanide

Reactivity of 3-Ethylpentanenitrile

3-Ethylpentanenitrile

3-Ethylpentanoic Acid

H₂O, H⁺/OH⁻, Δ

3-Ethylpentylamine

1. LiAlH₄, Et₂O
2. H₂O

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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